3-(Sec-butylamino)-N-ethylpropanamide

Description

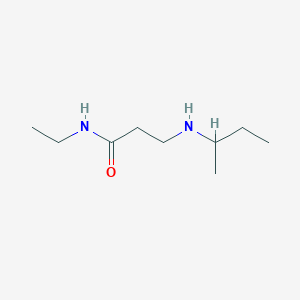

3-(Sec-butylamino)-N-ethylpropanamide is a secondary amide derivative featuring a sec-butylamine substituent at the 3-position of the propanamide backbone and an ethyl group attached to the terminal amide nitrogen. The sec-butyl group introduces steric bulk and moderate lipophilicity, which may influence solubility, metabolic stability, and target binding compared to smaller or more polar substituents. This compound’s relevance in medicinal chemistry is inferred from its structural similarity to bioactive molecules, such as antibacterial agents and kinase inhibitors .

Properties

IUPAC Name |

3-(butan-2-ylamino)-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-4-8(3)11-7-6-9(12)10-5-2/h8,11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPZKBDZNMVBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butylamino)-N-ethylpropanamide typically involves the reaction of sec-butylamine with an appropriate acylating agent. One common method is the reaction of sec-butylamine with ethyl 3-bromopropanoate, followed by hydrolysis to yield the desired amide. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butylamino)-N-ethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amine derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-(Sec-butylamino)-N-ethylpropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential ligand in biochemical assays.

Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Sec-butylamino)-N-ethylpropanamide involves its interaction with specific molecular targets. The sec-butylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Attributes of 3-(Sec-butylamino)-N-ethylpropanamide and Analogs

Key Observations:

- Steric Effects: The sec-butyl group in the target compound provides intermediate steric hindrance compared to bulkier substituents like cyclohexyl (2.8i) or tert-butyl (Compound 13, ). This balance may enhance membrane permeability while avoiding excessive hydrophobicity .

- Melting Points: ISL derivatives with sec-butyl groups (e.g., Compound 12) exhibit high melting points (>175°C), suggesting strong intermolecular interactions, likely due to hydrogen bonding from hydroxyl groups .

- Spectroscopic Data: Ethyl 3-(sec-butylamino)propanoate () shows distinct NMR shifts (e.g., δ 2.34 ppm for cyclohexyl protons), which can guide structural elucidation of the target compound.

Drug-Likeness and Toxicity

- Lipinski’s Compliance: Compound 7x adheres to Lipinski’s rules (MW <500, H-bond donors/acceptors ≤5/10), suggesting that the target compound, with a smaller substituent (sec-butyl vs. bromopyrazole), may also exhibit favorable pharmacokinetics .

- Solubility and Toxicity: Hydrophilic substituents (e.g., hydroxyethyl in Compound 14, ) improve aqueous solubility but may increase metabolic susceptibility. In contrast, sec-butyl’s moderate lipophilicity could enhance bioavailability without significant toxicity risks .

Biological Activity

3-(Sec-butylamino)-N-ethylpropanamide, with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sec-butyl group attached to an amine, which is linked to an ethyl propanamide moiety. This structure may influence its interaction with biological targets, contributing to its pharmacological effects.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cancer progression.

- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways critical for cell function.

Pharmacological Effects

- Anti-inflammatory Properties : Studies suggest that derivatives of amides can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

- Antitumor Activity : Some related compounds have shown promise in inhibiting tumor growth in various cancer models, suggesting a potential role in cancer therapy.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance:

- Cell Line Testing : In studies involving human breast cancer cells (MCF-7), the compound exhibited significant cytotoxicity at micromolar concentrations, indicating its potential as a therapeutic agent against breast cancer.

In Vivo Studies

Animal models have been employed to assess the efficacy of the compound in vivo:

- Tumor Xenograft Models : In xenograft models of non-small cell lung cancer (NSCLC), administration of the compound resulted in a notable reduction in tumor size compared to control groups, highlighting its potential as an antitumor agent.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.